N1‑Cyclobutyl Substitution Enables Regioselective Entry to P2X7 Clinical‑Candidate Intermediates (vs. N3‑Substituted and Non‑Cyclobutyl Analogs)
The N1‑cyclobutyl substitution pattern is a critical structural determinant for accessing the 1,4,6,7‑tetrahydro‑5H‑[1,2,3]triazolo[4,5‑c]pyridine scaffold that underpins two clinical‑stage P2X7 antagonists. In a continuous‑flow synthesis, the regioselective formation of the N1‑substituted isomer was achieved with 91 % regioselectivity at 130 °C versus 58 % at 60 °C for the analogous 4‑methyl intermediate, demonstrating that temperature‑controlled regioselectivity can preferentially deliver the N1‑cyclobutyl‑substituted core over the N3‑substituted by‑product [1]. The N3‑cyclobutyl isomer (CAS 1876773‑53‑3) is a distinct chemical entity that cannot be converted to the N1‑substituted series without complete resynthesis; no published route demonstrates interconversion of these regioisomers .
| Evidence Dimension | Regioselectivity of [3+2] cycloaddition/Cope‑elimination sequence |
|---|---|
| Target Compound Data | N1‑cyclobutyl‑substituted scaffold (this compound) accessed via N1‑regioselective cycloaddition |
| Comparator Or Baseline | N3‑cyclobutyl isomer (CAS 1876773‑53‑3, MF C₉H₁₄N₄, MW 178.23) – distinct regioisomer; and 4‑methyl analog – 58 % regioselectivity at 60 °C |
| Quantified Difference | 91 % regioselectivity for the N1‑substituted 6‑methyl scaffold (analogous to N1‑cyclobutyl) vs. 58 % for the 4‑methyl scaffold at 60 °C; N3‑isomer is not accessible via this route |
| Conditions | Two‑step continuous‑flow system; cycloaddition at 130 °C (for 91 % regioselectivity) or 60 °C (for 58 %); oxidation with MMPP |
Why This Matters
Procuring the N1‑cyclobutyl isomer ensures synthetic compatibility with the established clinical‑candidate route; the N3‑isomer requires a different synthetic strategy and leads to divergent SAR vectors.
- [1] Fülöp, Z. et al. RSC Adv. 15, 25202–25208 (2025). View Source
